3-Undecenal, (3Z)-

Description

Structure

3D Structure

Properties

CAS No. |

147159-45-3 |

|---|---|

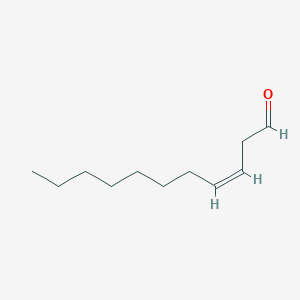

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(Z)-undec-3-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8- |

InChI Key |

NFZSRVXWQFKKHZ-HJWRWDBZSA-N |

Isomeric SMILES |

CCCCCCC/C=C\CC=O |

Canonical SMILES |

CCCCCCCC=CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive (3Z)-3-Undecenal: An In-depth Technical Guide on a Molecule Absent from Nature's Known Inventory

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of the natural occurrence of (3Z)-3-Undecenal in plant, animal, or microbial species. This technical guide addresses the query by first establishing the apparent absence of this specific isomer in nature and then providing a detailed overview of structurally related and naturally occurring undecenal isomers. This information is presented to cater to the interests of researchers, scientists, and drug development professionals who may be investigating lipid-derived aldehydes.

While the specific compound (3Z)-3-Undecenal remains unelucidated in natural products, other isomers of undecenal are known to exist, primarily as volatile components in various plants. The focus of this guide will, therefore, shift to these documented isomers, providing available data on their sources, potential biosynthesis, and analytical methodologies, under the strong advisory that this information does not directly pertain to the (3Z)-3 isomer.

Naturally Occurring Undecenal Isomers: A Summary of Available Data

Several positional and geometric isomers of undecenal have been identified in nature. The most commonly reported are (E)-2-Undecenal and 10-Undecenal. Quantitative data for these compounds is scarce in the literature.

| Compound | Reported Natural Sources | Quantitative Data |

| (E)-2-Undecenal | Coriander (leaves and seeds), citrus fruits, various herbs and spices | Not widely reported. Concentrations can vary significantly based on the plant's developmental stage, environmental conditions, and the extraction method used. |

| 10-Undecenal | Essential oils of certain citrus species | Trace amounts. Often a minor component of the volatile profile. |

| (3Z)-3-Undecenal | No reported natural sources found in scientific literature. | Not applicable. |

Biosynthesis of Unsaturated Aldehydes: A General Pathway

The biosynthesis of C11 aldehydes like undecenal in plants is believed to follow the lipoxygenase (LOX) pathway, which is responsible for the formation of various fatty acid-derived volatile compounds, often in response to tissue damage.

The proposed biosynthetic pathway for an undecenal isomer would likely involve the following key steps:

-

Lipid Acyl Hydrolysis: Liberation of a polyunsaturated fatty acid (e.g., linolenic acid or a longer chain precursor) from a membrane lipid by a lipase.

-

Lipoxygenation: Dioxygenation of the fatty acid by a specific lipoxygenase (LOX) to form a hydroperoxy fatty acid. The position of oxygenation determines the subsequent cleavage products.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by a hydroperoxide lyase (HPL) into two smaller molecules: a volatile aldehyde and a non-volatile oxo-acid. The specific aldehyde formed depends on the structure of the hydroperoxide precursor.

The formation of a double bond at the C3 position in the Z configuration, as in the hypothetical (3Z)-3-Undecenal, would necessitate a specific LOX and HPL combination acting on a suitable fatty acid precursor. However, no such pathway leading to (3Z)-3-Undecenal has been described.

Experimental Protocols for the Analysis of Undecenal Isomers

The standard methodology for the extraction and identification of volatile aldehydes like undecenal from natural sources involves the following steps. It is important to note that these are general protocols and would need to be optimized for the specific matrix being analyzed.

Extraction of Volatile Compounds

-

Method: Headspace Solid-Phase Microextraction (HS-SPME) is a common and solvent-free technique for the extraction of volatile and semi-volatile compounds from a sample matrix.

-

Procedure:

-

A known amount of the biological sample (e.g., homogenized plant tissue) is placed in a sealed vial.

-

The sample is often heated to a specific temperature to increase the vapor pressure of the analytes.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.

-

The fiber is then withdrawn and introduced into the injection port of a gas chromatograph for thermal desorption of the analytes.

-

Identification and Quantification

-

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.

-

Procedure:

-

Gas Chromatography: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5ms). A temperature gradient is used to elute the compounds over time.

-

Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification by comparing it to spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard is typically added to the sample before extraction. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration. Calibration curves with authentic standards of the target compounds are necessary for accurate quantification.

-

Visualizing the General Biosynthetic Pathway

The following diagram illustrates the generalized lipoxygenase pathway for the formation of unsaturated aldehydes.

Caption: A simplified diagram of the lipoxygenase (LOX) pathway for the biosynthesis of unsaturated aldehydes from polyunsaturated fatty acids.

Conclusion

The Biosynthesis of Aldehydes in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of volatile aldehydes in plants is a crucial aspect of their defense mechanisms, response to environmental stimuli, and contribution to characteristic aromas. While the lipoxygenase (LOX) pathway, responsible for the formation of C6 and C9 aldehydes, is well-characterized, the precise biosynthetic route to other aldehydes, such as the C11 compound (3Z)-3-Undecenal, is less defined. This technical guide provides an in-depth overview of the core enzymatic pathway for aldehyde production in plants, addresses the current understanding of medium-chain aldehyde formation, and offers detailed experimental protocols for the analysis of these volatile compounds. It is important to note that while the query specified "(3Z)-3-Undecenal," the established literature predominantly focuses on the biosynthesis of C6 and C9 aldehydes. The formation of C11 aldehydes in plants is not as well-documented, and a specific pathway for (3Z)-3-Undecenal has not been definitively elucidated. This guide will therefore focus on the known pathways and extrapolate potential mechanisms for the formation of less common aldehydes.

The Core Pathway: Lipoxygenase (LOX) Pathway

The primary and most extensively studied pathway for aldehyde biosynthesis in plants is the lipoxygenase (LOX) pathway.[1][2] This pathway is initiated upon tissue damage, which releases fatty acids from cell membranes. The key enzymes involved are lipases, lipoxygenases (LOXs), and hydroperoxide lyases (HPLs).[3]

1. Lipase Action: The pathway begins with the enzymatic hydrolysis of glycerolipids in the cell membrane by lipases, releasing polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) and α-linolenic acid (C18:3).[4]

2. Lipoxygenase (LOX) Catalysis: Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[3] Depending on the specific LOX isoform and reaction conditions, oxygenation can occur at either the C-9 or C-13 position of the fatty acid chain, leading to the formation of 9-hydroperoxides or 13-hydroperoxides.[3][5]

-

Linoleic Acid (C18:2) is a substrate for both 9-LOX and 13-LOX, yielding 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively.[6]

-

α-Linolenic Acid (C18:3) is similarly converted to 9-hydroperoxyoctadecatrienoic acid (9-HPOT) and 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[7]

3. Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxides are then cleaved by hydroperoxide lyases, which are members of the cytochrome P450 family (CYP74B and CYP74C).[8][9] This cleavage results in the formation of a volatile aldehyde and a non-volatile oxo-acid.[10] The specificity of the HPL determines the final aldehyde product:[6]

-

Cleavage of 13-hydroperoxides by 13-HPL yields C6 aldehydes. For example, 13-HPOT is cleaved to form (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[11]

-

Cleavage of 9-hydroperoxides by 9-HPL results in C9 aldehydes. For instance, 9-HPOD is cleaved to produce (Z)-3-nonenal and 9-oxononanoic acid.[6]

Signaling Pathway Diagram

Biosynthesis of (3Z)-3-Undecenal and Other Medium-Chain Aldehydes

The biosynthesis of a C11 aldehyde such as (3Z)-3-Undecenal is not as clearly defined as the C6 and C9 aldehydes produced through the canonical LOX pathway. Several possibilities exist:

-

Alternative Substrates for the LOX Pathway: It is conceivable that fatty acids with longer or shorter carbon chains could serve as substrates for LOX and HPL, leading to the formation of aldehydes with different chain lengths. However, the substrate specificity of most characterized plant LOXs and HPLs is highest for C18 fatty acids.[12]

-

Alternative Cleavage of Hydroperoxides: The cleavage of fatty acid hydroperoxides could potentially occur at different positions, leading to a variety of aldehyde products. The catalytic mechanism of HPL involves the formation of a hemiacetal intermediate which then decomposes to an aldehyde and an oxo-acid.[8] Variations in this mechanism could theoretically lead to different cleavage products.

-

Other Biosynthetic Pathways: While the LOX pathway is dominant, other enzymatic and non-enzymatic processes can lead to aldehyde formation in plants. For instance, some aldehydes can be formed through the degradation of other lipids or amino acids. Additionally, non-enzymatic aldol condensation reactions have been observed to produce a variety of aldehydes in citrus oils.

-

A Note on Nomenclature: The designation "(3Z)-3-Undecenal" suggests a specific isomer. The stereochemistry of products from the LOX pathway is determined by the specific enzymes involved.

Quantitative Data

| Plant Material | Aldehyde | Concentration | Conditions | Reference |

| Barley Leaves | Hexenals | 1.6 to 45 nmol/g fresh weight | After methyl jasmonate treatment | [13] |

| Barley Leaves | Hexanal | 0.6 to 3.0 nmol/g fresh weight | After methyl jasmonate treatment | [13] |

Experimental Protocols

Extraction of Volatile Aldehydes from Plant Tissues

Objective: To extract volatile aldehydes from plant material for subsequent analysis.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds.[14]

-

Sample Preparation:

-

Homogenize fresh plant tissue (e.g., leaves, fruits) in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.

-

Transfer a known amount of the homogenate to a headspace vial.

-

Add a saturated solution of NaCl to the vial to increase the vapor pressure of the analytes.

-

-

Extraction:

-

Place the vial in a heating block at a controlled temperature (e.g., 40-60°C).

-

Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation.

-

-

Desorption and Analysis:

-

Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

-

Analysis of Volatile Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile aldehydes.

Methodology:

-

GC Separation:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature (e.g., 250°C) to separate compounds based on their boiling points.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Identification: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.

-

-

Quantification:

-

Use an internal standard added to the sample before extraction for accurate quantification.

-

Create a calibration curve using standard solutions of the target aldehydes.

-

Derivatization of Aldehydes for Enhanced GC-MS Analysis

Objective: To improve the volatility and detection sensitivity of aldehydes.

Methodology: PFBHA Derivatization

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives that are amenable to GC-MS analysis.

-

Reaction:

-

After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a solution of PFBHA in a suitable solvent (e.g., pyridine) to the residue.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

-

-

Extraction of Derivatives:

-

Add an organic solvent (e.g., hexane) and water to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

Collect the organic layer containing the PFBHA-oxime derivatives.

-

-

Analysis:

-

Analyze the derivatives by GC-MS as described above. The derivatives will have characteristic mass spectra that aid in their identification.

-

Lipoxygenase (LOX) Activity Assay

Objective: To measure the activity of lipoxygenase in a plant extract.

Methodology: Spectrophotometric Assay

This assay measures the formation of conjugated dienes, which absorb light at 234 nm.[15]

-

Enzyme Extraction:

-

Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing protease inhibitors.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Assay:

-

Prepare a reaction mixture containing the substrate (e.g., linoleic acid) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.

-

Hydroperoxide Lyase (HPL) Activity Assay

Objective: To measure the activity of hydroperoxide lyase in a plant extract.

Methodology: Spectrophotometric Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed.[16]

-

Enzyme Extraction:

-

Follow the same procedure as for the LOX activity assay.

-

-

Substrate Preparation:

-

Prepare the fatty acid hydroperoxide substrate (e.g., 13-HPOT) by incubating the corresponding fatty acid with a commercial lipoxygenase.

-

-

Assay:

-

Prepare a reaction mixture containing the hydroperoxide substrate in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5).

-

Initiate the reaction by adding a small volume of the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance.

-

Experimental Workflow Diagram

References

- 1. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. gsartor.org [gsartor.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | Semantic Scholar [semanticscholar.org]

- 8. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 10. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

Physical and chemical characteristics of (3Z)-3-Undecenal

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3Z)-3-Undecenal is an unsaturated aldehyde with a chemical structure that suggests potential applications in flavor and fragrance chemistry, as well as a synthon in organic synthesis. This technical guide provides a detailed overview of its physical and chemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from homologous (Z)-3-alkenals, isomeric forms, and general principles of organic chemistry to provide estimated and predicted properties. It includes tabulated physical and spectral data, general experimental protocols for synthesis and analysis, and visualizations of key chemical relationships to support further research and development efforts.

Introduction

(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, characterized by a carbon-carbon double bond in the cis (Z) configuration at the third position of an eleven-carbon aliphatic chain. While specific research on (3Z)-3-Undecenal is scarce, the broader family of (Z)-3-alkenals is known for its distinctive green and fatty odor profiles, making them valuable in the flavor and fragrance industry.[1] Furthermore, the presence of both an aldehyde functional group and a cis-alkene moiety makes it a potentially versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and fine chemical sectors. This document aims to consolidate the predicted and extrapolated data to serve as a foundational resource for professionals working with this or related compounds.

Physicochemical Properties

The physical properties of (3Z)-3-Undecenal have been estimated based on trends observed in homologous series of (Z)-3-alkenals and data from its isomers.[2][3][4]

Table 1: Estimated Physical and Chemical Properties of (3Z)-3-Undecenal

| Property | Estimated Value | Notes and References |

| Molecular Formula | C₁₁H₂₀O | Calculated |

| Molecular Weight | 168.28 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Based on homologous compounds.[5] |

| Odor | Green, waxy, fatty, citrus-like | Extrapolated from related aldehydes. |

| Boiling Point | ~220-230 °C (at 760 mmHg) | Estimated based on undecenal isomers and related alkenals.[6][7][8] |

| Density | ~0.84 - 0.86 g/cm³ at 20°C | Estimated from undecenal isomers.[7] |

| Refractive Index | ~1.445 - 1.455 at 20°C | Estimated from undecenal isomers.[7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether. | General property of medium-chain aldehydes and alkenes.[3][4] |

| CAS Number | Not specifically assigned. 1337-83-3 for "Undecenal" (isomer mixture).[9] | No specific CAS number found for the (3Z)-3 isomer. |

Spectral Characteristics

The spectral data for (3Z)-3-Undecenal can be predicted based on the well-established spectroscopic characteristics of unsaturated aldehydes.[10][11][12]

Table 2: Predicted Spectral Data for (3Z)-3-Undecenal

| Technique | Predicted Key Features |

| ¹H NMR | ~9.7 ppm (t, 1H, -CHO); ~5.4-5.6 ppm (m, 2H, -CH=CH-); ~2.4 ppm (q, 2H, -CH₂-CHO); ~2.0-2.2 ppm (m, 2H, =CH-CH₂-); ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR | ~200-205 ppm (C=O); ~125-135 ppm (-CH=CH-); ~40-45 ppm (-CH₂-CHO) |

| Infrared (IR) | ~3010 cm⁻¹ (=C-H stretch); ~2720, 2820 cm⁻¹ (aldehyde C-H stretch); ~1725 cm⁻¹ (C=O stretch); ~1650 cm⁻¹ (C=C stretch, weak); ~720 cm⁻¹ (cis C-H bend)[13][14][15][16] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 168. Characteristic fragments from allylic cleavage and McLafferty rearrangement.[17][18][19][20][21] |

Experimental Protocols

As no specific experimental protocols for (3Z)-3-Undecenal are available, the following sections describe general methodologies for the synthesis and analysis of (Z)-3-alkenals.

Synthesis of (Z)-3-Alkenals

A common strategy for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction or its variations. For the synthesis of a (Z)-3-alkenal, a stabilized ylide can be reacted with an appropriate aldehyde. Another approach involves the partial reduction of an alkyne.

General Protocol for Synthesis via Wittig Reaction:

-

Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.

-

Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) to generate the ylide.

-

Wittig Reaction: The ylide is then reacted with an aldehyde that contains the remainder of the carbon skeleton. The use of a stabilized ylide and specific reaction conditions (e.g., salt-free conditions) favors the formation of the (Z)-alkene.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

Caption: General workflow for the synthesis of a (Z)-alkene via the Wittig reaction.

Spectroscopic Analysis

The structural elucidation of the synthesized (3Z)-3-Undecenal would rely on a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis:

Caption: Logical workflow for the structural elucidation of (3Z)-3-Undecenal.

Chemical Reactivity and Potential Signaling Pathways

The chemical reactivity of (3Z)-3-Undecenal is dictated by its aldehyde and cis-alkene functional groups.

-

Aldehyde Group: The aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol. It can also participate in condensation reactions.

-

Alkene Group: The cis-double bond can undergo hydrogenation to the corresponding saturated aldehyde (undecanal), epoxidation, and other electrophilic addition reactions. Isomerization to the more stable (E)-2-undecenal can also occur, particularly in the presence of acid or heat.[22]

In biological systems, unsaturated aldehydes are known to be involved in various signaling pathways, often related to oxidative stress and cellular damage. While no specific pathways involving (3Z)-3-Undecenal have been documented, a general pathway for the metabolic processing of aldehydes is presented below.

References

- 1. Showing Compound (Z)-3-Hexenal (FDB008085) - FooDB [foodb.ca]

- 2. Physical Properties of Alkenes [saylordotorg.github.io]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 112-45-8 CAS MSDS (10-Undecenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 10-Undecenal [webbook.nist.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. youtube.com [youtube.com]

- 16. IR spectrum: Alkenes [quimicaorganica.org]

- 17. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

- 20. google.com [google.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic (3Z)-3-Undecenal: A Technical Overview of Its Synthesis and Potential Biological Significance

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on (3Z)-3-Undecenal. Due to the limited availability of information regarding its natural discovery and isolation, this whitepaper focuses on the synthetic pathways for its preparation and explores its potential biological relevance based on the activities of structurally similar compounds.

Introduction

(3Z)-3-Undecenal is a long-chain unsaturated aldehyde. While specific details about its initial discovery and isolation from natural sources are not extensively documented in scientific literature, its chemical structure suggests potential roles in signaling pathways and as a subject of interest in synthetic chemistry and drug development. This guide will delve into the plausible synthetic routes for obtaining (3Z)-3-Undecenal, present its key chemical data, and discuss its potential biological activities by drawing parallels with related unsaturated aldehydes.

Chemical Synthesis of (3Z)-3-Undecenal

The primary method for the stereoselective synthesis of a Z-alkene like (3Z)-3-Undecenal is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide.

Proposed Synthetic Pathway: The Wittig Reaction

The synthesis of (3Z)-3-Undecenal can be achieved via the Wittig reaction between octanal and the appropriate phosphorus ylide derived from a 3-carbon halo-acetal. A generalized reaction scheme is presented below.

Caption: Proposed synthetic workflow for (3Z)-3-Undecenal via the Wittig reaction.

Experimental Protocol (Generalized)

Step 1: Ylide Formation

-

Triphenylphosphine is reacted with a 3-halopropionaldehyde acetal (e.g., 3-bromopropionaldehyde dimethyl acetal) in an appropriate solvent (e.g., toluene) to form the corresponding phosphonium salt.

-

The phosphonium salt is isolated and dried.

-

The dried phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).

-

A strong base (e.g., n-butyllithium in hexanes) is added dropwise at low temperature (-78 °C) to deprotonate the phosphonium salt, forming the phosphorus ylide.

Step 2: Wittig Reaction

-

Octanal, dissolved in the same dry solvent, is added slowly to the ylide solution at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the crude product, (3Z)-3-Undecenal dimethyl acetal, is extracted.

Step 3: Deprotection

-

The crude acetal is dissolved in a mixture of an organic solvent and aqueous acid (e.g., THF and HCl).

-

The mixture is stirred until the deprotection is complete (monitored by TLC or GC-MS).

-

The final product, (3Z)-3-Undecenal, is isolated and purified by column chromatography.

Physicochemical and Spectroscopic Data

| Property | Expected Value / Key Features |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| Boiling Point | Estimated to be in the range of 200-220 °C |

| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9.7-9.8 ppm.- Vinylic protons (-CH=CH-) signals around δ 5.3-5.6 ppm with a cis coupling constant (J ≈ 10-12 Hz). |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 200 ppm.- Vinylic carbon signals around δ 120-135 ppm. |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 168.- Characteristic fragmentation pattern for aliphatic aldehydes. |

| Infrared (IR) | - C=O stretching vibration around 1720-1740 cm⁻¹.- C=C stretching vibration around 1650-1670 cm⁻¹. |

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathways for (3Z)-3-Undecenal have not been elucidated. However, the broader class of unsaturated aldehydes is known to possess diverse biological activities, often related to their electrophilic nature.

Postulated Biological Activities

Unsaturated aldehydes are known to interact with biological systems through various mechanisms, including Michael addition reactions with nucleophilic residues in proteins and DNA. This reactivity can lead to a range of cellular effects.

Caption: Postulated signaling interactions of unsaturated aldehydes.

Based on the activities of similar compounds, (3Z)-3-Undecenal could potentially exhibit:

-

Antimicrobial Properties: Long-chain aldehydes can disrupt microbial cell membranes and interfere with essential metabolic processes.

-

Cytotoxic Effects: The electrophilic nature of the α,β-unsaturated aldehyde moiety can lead to covalent modification of cellular macromolecules, inducing oxidative stress and apoptosis. This makes such compounds potential leads for anticancer drug development.

-

Modulation of Inflammatory Responses: Some unsaturated aldehydes can interact with key proteins in inflammatory signaling pathways, such as NF-κB, potentially leading to either pro- or anti-inflammatory effects depending on the cellular context and concentration.

Conclusion and Future Directions

(3Z)-3-Undecenal remains a molecule of interest primarily from a synthetic chemistry perspective. While its natural occurrence and biological roles are yet to be fully explored, the established reactivity of unsaturated aldehydes suggests a range of potential bioactivities that warrant further investigation. Future research should focus on:

-

Developing and optimizing stereoselective synthetic routes to obtain pure (3Z)-3-Undecenal for biological screening.

-

Screening for antimicrobial, cytotoxic, and anti-inflammatory activities.

-

Investigating its interactions with specific cellular targets to elucidate potential mechanisms of action and signaling pathways.

Such studies will be crucial in determining the potential of (3Z)-3-Undecenal and its derivatives in the fields of drug discovery and development.

Toxicological Profile of (3Z)-3-Undecenal: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, which are known for their potential to cause various toxicological effects. Due to the limited availability of direct toxicological data for (3Z)-3-Undecenal, a read-across approach is employed to infer its potential hazards. This approach utilizes data from structurally related molecules, including other isomers of undecenal, to predict the toxicological profile of the target compound. The primary focus of this guide is to present a consolidated overview of the potential toxicity of (3Z)-3-Undecenal, with a detailed description of the experimental methodologies used to assess these endpoints.

Toxicological Data (Read-Across Approach)

The toxicological data presented below is primarily based on studies conducted on structural analogs of (3Z)-3-Undecenal.

Table 1: Acute Toxicity Data for Undecenal Analogs

| Compound | Test Species | Route | LD50 | Reference |

| 10-Undecenal | Rat | Oral | > 5000 mg/kg | [1][2][3] |

| 10-Undecenal | Rabbit | Dermal | > 5000 mg/kg | [1][2][3] |

| (E)-2-Undecenal | - | Oral | No data available | [4] |

| (E)-2-Undecenal | - | Dermal | No data available | [4] |

Table 2: Skin Irritation and Sensitization Data for Undecenal Analogs

| Compound | Test Species | Endpoint | Result | Reference |

| 10-Undecenal | - | Skin Irritation | Irritating to skin | [2][3] |

| 10-Undecenal | - | Skin Sensitization | May cause an allergic skin reaction | [2][3][5][6] |

| (E)-2-Undecenal | - | Skin Irritation | Irritating to skin | [7][8] |

| (E)-2-Undecenal | - | Skin Sensitization | May cause an allergic skin reaction | [9] |

Table 3: Genotoxicity Data for Undecenal Analogs (Ames Test)

| Compound | Test System | Metabolic Activation | Result | Reference |

| 10-Undecenal | S. typhimurium & E. coli | With and without S9 | No data available | - |

| (E)-2-Undecenal | S. typhimurium & E. coli | With and without S9 | No data available | - |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be applicable for testing (3Z)-3-Undecenal.

Acute Oral Toxicity - OECD Guideline 401

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[10]

Procedure:

-

Animal Selection: Healthy young adult rats are the preferred species.[10]

-

Housing and Feeding: The temperature of the experimental animal room should be 22°C (± 3°C) and the relative humidity between 30-70%. Animals may be group-caged by sex, and conventional laboratory diets are used.[10]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10]

-

Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[10]

-

Observation Period: Animals are observed for 14 days.[11]

-

Clinical Observations: Observations include changes in skin and fur, eyes and mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[10]

-

Pathology: All animals are subjected to gross necropsy.[10]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[12][13][14]

Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin areas serving as a control.[15] The degree of irritation/corrosion is evaluated at specific intervals.[15]

Procedure:

-

Animal Selection: The albino rabbit is the preferred species.[12]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animal.[16]

-

Application of the Test Substance: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[12]

-

Exposure Duration: The exposure period is 4 hours.[12]

-

Observation Period: Skin reactions are observed at 1, 24, 48, and 72 hours after patch removal.[13]

-

Clinical Observations and Grading of Skin Reactions: Dermal reactions are graded for erythema and edema.[15]

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA is the preferred method for in vivo skin sensitization testing.[17]

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[17]

Procedure:

-

Animal Selection: The CBA/Ca or CBA/J strain of mouse is the recommended species.[17]

-

Application of Test Substance: The test substance is applied to the dorsum of each ear for three consecutive days.

-

Measurement of Lymphocyte Proliferation: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously. The animals are sacrificed 5 hours later, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.

-

Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[17] The EC3 value, which is the estimated concentration of a chemical required to produce an SI of 3, is determined for potency assessment.[18][19]

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[20][21][22][23][24]

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[20][21] The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[20][21]

Procedure:

-

Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[20]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[23][24]

-

Test Methods: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[21][22]

-

Dose Levels: At least five different concentrations of the test substance are used.[21]

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[23]

Mechanisms of Toxicity and Signaling Pathways

Michael Addition

The primary mechanism of toxicity for α,β-unsaturated aldehydes is the Michael addition reaction.[19] This involves the nucleophilic addition of biological molecules, such as the thiol groups of cysteine residues in proteins, to the β-carbon of the unsaturated aldehyde.[25] This covalent modification can lead to protein dysfunction and cellular stress.

Caption: Michael addition of a protein nucleophile to an α,β-unsaturated aldehyde.

Nrf2 Signaling Pathway

The formation of protein adducts by unsaturated aldehydes can trigger cellular stress responses, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[25][26][27][28][29] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophiles, such as unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[25][27][28] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[25][26][29]

Caption: Activation of the Nrf2 signaling pathway by an unsaturated aldehyde.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the Local Lymph Node Assay (LLNA).

Caption: General experimental workflow for the Local Lymph Node Assay (LLNA).

Conclusion

Due to the absence of direct toxicological data, the profile of (3Z)-3-Undecenal has been constructed using a read-across approach from its structural analogs. The available information suggests that (3Z)-3-Undecenal is likely to be a skin irritant and a potential skin sensitizer. Its acute toxicity is expected to be low. The primary mechanism of action is anticipated to be Michael addition, leading to the activation of cellular defense mechanisms such as the Nrf2 pathway. Further in vitro and in vivo testing following standardized OECD guidelines is necessary to definitively characterize the toxicological profile of (3Z)-3-Undecenal.

References

- 1. fishersci.com [fishersci.com]

- 2. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]

- 3. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [perflavory.com]

- 4. (E)-2-Undecenal SDS, 53448-07-0 Safety Data Sheets - ECHEMI [echemi.com]

- 5. 10-Undecenal | The Fragrance Conservatory [fragranceconservatory.com]

- 6. 10-Undecenal | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]

- 8. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]

- 9. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 17. oecd.org [oecd.org]

- 18. ftp.cdc.gov [ftp.cdc.gov]

- 19. ecetoc.org [ecetoc.org]

- 20. nib.si [nib.si]

- 21. oecd.org [oecd.org]

- 22. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 23. nucro-technics.com [nucro-technics.com]

- 24. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]

- 29. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

(3Z)-3-Undecenal: A Technical Overview of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the biological activity of (3Z)-3-Undecenal is limited. This document provides a comprehensive overview based on the known activities of structurally related α,β-unsaturated aldehydes and outlines established experimental protocols for its future evaluation.

Introduction

(3Z)-3-Undecenal is an unsaturated aldehyde, a class of organic compounds characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. This structural motif, specifically the electrophilic nature of the β-carbon, is known to be a key determinant of the biological activity of α,β-unsaturated aldehydes. While direct studies on (3Z)-3-Undecenal are not widely available, research on similar molecules suggests potential for significant antimicrobial and cytotoxic activities. Furthermore, the structural similarity to known insect pheromones, such as (Z)-4-undecenal in Drosophila melanogaster, indicates a possible role in chemical communication.[1] This guide synthesizes the current understanding of the biological activities of related compounds and provides detailed methodologies for the investigation of (3Z)-3-Undecenal.

Potential Biological Activities

Antimicrobial Activity

α,β-Unsaturated aldehydes are recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] The effectiveness of these compounds is influenced by the chain length and the presence of the α,β-double bond.[2]

Mechanism of Action: The primary mechanism of antimicrobial action for α,β-unsaturated aldehydes is believed to be their high reactivity as electrophiles. They can readily react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[3] This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes, ultimately resulting in cell death.[3] The interaction with the bacterial cell membrane is also a crucial aspect of their antimicrobial effect, leading to increased permeability and disruption of cellular integrity.[4]

Cytotoxic Activity

The same electrophilic reactivity that confers antimicrobial properties also underlies the potential cytotoxicity of α,β-unsaturated aldehydes to mammalian cells.[5] These compounds can induce oxidative stress and form adducts with proteins and DNA.[5][6]

Mechanism of Action: At the cellular level, α,β-unsaturated aldehydes can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[5] This can trigger downstream signaling pathways leading to inflammation, cell cycle arrest, and apoptosis. The formation of adducts with critical proteins, such as enzymes involved in cellular respiration and signaling, can disrupt normal cellular function and contribute to cytotoxicity.[3]

Pheromonal Activity

The structural isomer, (Z)-4-undecenal, has been identified as a female-produced pheromone in Drosophila melanogaster that mediates flight attraction and courtship behavior.[1] This precedent suggests that (3Z)-3-Undecenal could also function as a semiochemical in insects, potentially as a pheromone or kairomone.

Quantitative Data on Related α,β-Unsaturated Aldehydes

The following table summarizes the antimicrobial activity of various α,β-unsaturated aldehydes, providing an indication of the potential potency of (3Z)-3-Undecenal.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (E)-2-Heptenal | Bacillus cereus | 125 | [2] |

| Escherichia coli | 250 | [2] | |

| Listeria monocytogenes | 125 | [2] | |

| Pseudomonas aeruginosa | 250 | [2] | |

| Staphylococcus aureus | 250 | [2] | |

| (E)-2-Nonenal | Bacillus cereus | 31.2 | [2] |

| Escherichia coli | 62.5 | [2] | |

| Listeria monocytogenes | 31.2 | [2] | |

| Pseudomonas aeruginosa | 125 | [2] | |

| Staphylococcus aureus | 62.5 | [2] | |

| (E)-2-Decenal | Bacillus cereus | 62.5 | [2] |

| Escherichia coli | 125 | [2] | |

| Listeria monocytogenes | 62.5 | [2] | |

| Pseudomonas aeruginosa | 250 | [2] | |

| Staphylococcus aureus | 125 | [2] | |

| (E,E)-2,4-Decadienal | Bacillus cereus | 0.48 | [2] |

| Escherichia coli | 3.9 | [2] | |

| Listeria monocytogenes | 0.97 | [2] | |

| Pseudomonas aeruginosa | 7.8 | [2] | |

| Staphylococcus aureus | 1.9 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of (3Z)-3-Undecenal.

Antimicrobial Susceptibility Testing

4.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [2]

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound: A stock solution of (3Z)-3-Undecenal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

4.1.2. Disc Diffusion Method [2]

-

Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.

-

Inoculation: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and swabbed evenly across the entire surface of the MHA plate.

-

Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of (3Z)-3-Undecenal and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters.

Cytotoxicity Assay

4.2.1. MTT Assay for Cell Viability [7]

-

Cell Seeding: A suitable mammalian cell line (e.g., HeLa, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment with Test Compound: The culture medium is replaced with fresh medium containing various concentrations of (3Z)-3-Undecenal. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Calculation of Cell Viability: The cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action of α,β-unsaturated aldehydes.

Caption: Workflow for MIC determination.

Caption: Workflow for cytotoxicity (MTT assay).

Conclusion

While direct experimental data on the biological activity of (3Z)-3-Undecenal is currently lacking, the well-established properties of structurally similar α,β-unsaturated aldehydes provide a strong foundation for predicting its potential as an antimicrobial and cytotoxic agent. The provided experimental protocols offer a clear path for the systematic evaluation of these activities. Further research is warranted to elucidate the specific biological profile of (3Z)-3-Undecenal and to explore its potential applications in drug development and other scientific fields. The possibility of pheromonal activity also presents an interesting avenue for future investigation in the field of chemical ecology.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanism of glyceraldehyde-3-phosphate dehydrogenase inactivation by α,β-unsaturated carbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acrolein - Wikipedia [en.wikipedia.org]

- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of (3Z)-3-Undecenal via Z-Selective Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of (3Z)-3-Undecenal, a valuable unsaturated aldehyde intermediate in organic synthesis. The methodology utilizes the Wittig reaction, a cornerstone of alkene synthesis, specifically employing a non-stabilized ylide to ensure high (Z)-selectivity. The protocol outlines the preparation of the necessary phosphonium ylide from allyltriphenylphosphonium bromide and its subsequent reaction with octanal. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of this target molecule.

Introduction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Non-stabilized ylides, typically bearing alkyl or allyl substituents, react under kinetic control to predominantly form (Z)-alkenes.[1][3] This protocol leverages this principle for the synthesis of (3Z)-3-Undecenal, an important building block in the synthesis of complex organic molecules. The reaction involves the formation of an allylic phosphonium ylide in situ, which then reacts with octanal to yield the desired (Z)-alkene.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of (3Z)-3-Undecenal. These values are based on a representative laboratory-scale synthesis and may be scaled as required.

| Parameter | Value |

| Reactants | |

| Allyltriphenylphosphonium bromide | 1.1 equivalents |

| n-Butyllithium (n-BuLi) | 1.1 equivalents |

| Octanal | 1.0 equivalent |

| Reaction Conditions | |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Ylide Generation Temperature | 0 °C |

| Wittig Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 12 hours |

| Product Information | |

| Product | (3Z)-3-Undecenal |

| Theoretical Yield | Based on Octanal |

| Expected Purity | >95% (after purification) |

| Stereoselectivity (Z:E) | Typically >95:5 |

Experimental Protocols

Materials:

-

Allyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Octanal

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Schlenk line or inert gas (Argon or Nitrogen) manifold

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

1. Preparation of the Phosphonium Ylide:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add allyltriphenylphosphonium bromide (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

-

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of octanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).

3. Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, which contains the desired (3Z)-3-Undecenal and triphenylphosphine oxide as a major byproduct, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of (3Z)-3-Undecenal.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of (3Z)-3-Undecenal

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of (3Z)-3-Undecenal using Gas Chromatography-Mass Spectrometry (GC-MS). (3Z)-3-Undecenal is a volatile organic compound of interest in flavor and fragrance research, as well as in the study of lipid peroxidation. The methodology presented here is designed for researchers, scientists, and professionals in drug development and quality control, providing a robust framework for sample preparation, instrumental analysis, and data interpretation. This document includes detailed experimental protocols, expected quantitative data, and visual diagrams of the experimental workflow and a proposed fragmentation pathway to aid in compound identification.

Introduction

(3Z)-3-Undecenal is an unsaturated aldehyde that contributes to the characteristic aroma of various natural products. Its accurate identification and quantification are crucial for quality control in the food and fragrance industries and for understanding biochemical pathways where it may act as a signaling molecule or a biomarker of oxidative stress. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds.[1][2] This note provides a standardized procedure for the analysis of (3Z)-3-Undecenal, which can be adapted for various sample matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

For the analysis of (3Z)-3-Undecenal in a liquid matrix (e.g., fruit juice, cell culture media), a liquid-liquid extraction (LLE) protocol is recommended to isolate the analyte from non-volatile components.

Materials:

-

(3Z)-3-Undecenal standard

-

Dichloromethane (DCM), GC-grade

-

Anhydrous sodium sulfate

-

Sample vials (2 mL) with PTFE-lined caps

-

Pipettes and glassware

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

-

Add 2 mL of dichloromethane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.

-

Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

-

Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of (3Z)-3-Undecenal. These may be optimized based on the specific instrumentation and column used.

Gas Chromatograph (GC) Parameters:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final hold: 5 minutes at 250°C.

-

Mass Spectrometer (MS) Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of (3Z)-3-Undecenal. The retention time is an estimate and will vary with the specific chromatographic conditions. The mass spectral data is based on the known molecular weight and common fragmentation patterns of unsaturated aldehydes.[3]

| Parameter | Expected Value | Description |

| Molecular Formula | C₁₁H₂₀O | - |

| Molecular Weight | 168.28 g/mol | The nominal mass of the parent molecule. |

| Retention Time (RT) | ~10-12 min | Highly dependent on GC column and temperature program. |

| Molecular Ion (M⁺) | m/z 168 | Often of low abundance for aliphatic aldehydes. |

| Key Fragment Ions (m/z) | 41, 55, 69, 83, 97, 123, 139 | Characteristic fragments resulting from cleavage of the alkyl chain and around the functional group. The fragments at m/z 55 and 69 are often indicative of unsaturated aldehydes.[4] |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on instrument sensitivity and sample matrix. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Dependent on instrument sensitivity and sample matrix. |

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of (3Z)-3-Undecenal.

Proposed Fragmentation Pathway of (3Z)-3-Undecenal

The following diagram illustrates a proposed electron ionization fragmentation pathway for (3Z)-3-Undecenal.

Discussion

The presented GC-MS method provides a reliable approach for the analysis of (3Z)-3-Undecenal. The choice of a non-polar column like DB-5ms ensures good separation of the analyte from other volatile components in the sample. Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are essential for compound identification through library matching and manual interpretation.

The proposed fragmentation pathway highlights the expected cleavage points in the (3Z)-3-Undecenal molecule. The formation of a series of alkyl fragments (m/z 41, 55, 69, 83, 97) is characteristic of the fragmentation of the hydrocarbon chain. The presence of a fragment at m/z 55 is particularly indicative of an unsaturated C4 fragment, which can be formed through cleavage adjacent to the double bond. For quantitative analysis, it is crucial to develop a calibration curve using a certified standard of (3Z)-3-Undecenal. This involves preparing a series of standards at different concentrations and analyzing them using the same GC-MS method. The peak area of a characteristic ion is then plotted against the concentration to generate the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of (3Z)-3-Undecenal. The methodologies for sample preparation, instrumental analysis, and data interpretation are suitable for researchers in various fields, including flavor chemistry, biochemistry, and drug development. The provided diagrams and data tables serve as a valuable resource for setting up the analysis and interpreting the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (3Z)-3-Undecenal

Introduction

(3Z)-3-Undecenal is a volatile aldehyde that contributes to the characteristic aroma of various natural products. Accurate and sensitive quantification of this compound is crucial in food science, fragrance development, and chemical research. Due to its volatility and lack of a strong chromophore, direct HPLC analysis of (3Z)-3-Undecenal is challenging. A common and effective strategy involves derivatization to enhance its detectability and chromatographic retention. This application note details a robust HPLC method for the analysis of (3Z)-3-Undecenal following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative can be readily analyzed by reverse-phase HPLC with UV detection.[1][2][3][4][5]

Principle

The aldehyde functional group of (3Z)-3-Undecenal reacts with DNPH in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone ((3Z)-3-Undecenal-DNPH). This derivative exhibits strong UV absorbance, allowing for sensitive detection. The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification.[1][3][5]

Experimental Protocols

1. Reagents and Materials

-

(3Z)-3-Undecenal standard

-

2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Perchloric acid (HClO₄), analytical grade

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Syringe filters, 0.45 µm

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of (3Z)-3-Undecenal and dissolve it in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 20 µg/mL.

3. Sample Preparation and Derivatization

-

Sample Collection: For liquid samples, an appropriate volume should be used. For solid samples, an extraction step (e.g., with acetonitrile) may be necessary.

-

Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) perchloric acid.

-

Derivatization Reaction:

-

To 1 mL of the sample or working standard solution, add 1 mL of the DNPH derivatization reagent.

-

Vortex the mixture for 1 minute.

-

Incubate the mixture at 40°C for 30 minutes in a water bath.

-

Allow the mixture to cool to room temperature.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.

-

Load the derivatized sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove excess DNPH reagent.

-

Elute the (3Z)-3-Undecenal-DNPH derivative with 2 mL of acetonitrile.

-

-

Final Preparation: Filter the eluted solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of the (3Z)-3-Undecenal-DNPH derivative:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 90% B15-18 min: 90% B18-20 min: 90% to 60% B20-25 min: 60% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 360 nm[6] |

Data Presentation

Table 1: Quantitative Data for (3Z)-3-Undecenal-DNPH Analysis

| Parameter | Value |

| Retention Time | Approximately 12.5 min (subject to system variation) |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD, n=6) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of (3Z)-3-Undecenal.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. agilent.com [agilent.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. lawdata.com.tw [lawdata.com.tw]

Application of (3Z)-3-Undecenal in Flavor and Fragrance Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3Z)-3-Undecenal is an unsaturated aldehyde with potential applications in the flavor and fragrance industry. While specific data for this isomer is limited in publicly available literature, its chemical structure—a C11 aldehyde with a cis double bond at the third position—suggests it possesses a unique organoleptic profile. This document provides an overview of its likely characteristics and protocols for its application, based on established knowledge of similar unsaturated aldehydes.

Aliphatic aldehydes are crucial components in both flavor and fragrance formulations, known for their powerful and often complex aromas.[1] Those with a higher molecular weight, such as undecenal, tend to have more pleasant scents compared to their lower molecular weight counterparts.[1] The presence and position of a double bond, as in (3Z)-3-Undecenal, significantly influences the odor profile, often imparting green, citrus, and floral notes.

Organoleptic Profile (Predicted)

The odor and flavor profile of (3Z)-3-Undecenal is anticipated to be complex, characterized by the following notes, drawing parallels with other unsaturated C11 aldehydes and cis-3-alkenals:

-

Primary Notes: Fresh, green, citrus (specifically orange and mandarin zest), and slightly waxy.[2][3]

-

Secondary Notes: Floral (reminiscent of rose), with potential for soapy or clean nuances.[3][4]

-

Flavor Profile: Waxy, with citrus peel and soapy undertones.

The "cis" configuration of the double bond is likely to contribute to a more natural and diffusive green character, similar to that of (Z)-3-hexenal, which is known for its intense fresh green aroma.

Quantitative Data

Table 1: Sensory Thresholds of Structurally Similar Unsaturated Aldehydes

| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) | Reference |

| Terminally Unsaturated Aldehydes (C7-C13) | 0.24 - 22 | 0.039 - 29 | [5][6] |

| 3-Methylbutanal (in cheese matrix) | 150.31 | - | [7] |

| 2-Methylbutanal (in cheese matrix) | 175.39 | - | [7] |

| Benzaldehyde (in cheese matrix) | 500.21 | - | [7] |

Table 2: Recommended Usage Levels for C11 Aldehydes in Fragrance Concentrates

| Compound | Recommended Max. Usage (%) | Reference |

| Undecenal Mixture (Aldehyde C-11 mixed) | 1.00 | [8] |

| 2-Undecenal | 0.50 | |

| (Z)-3-Hexenal | 0.50 | |

| Aldehyde C-11 Undecanal | 1.30 | [9] |

Applications in Flavor and Fragrance Chemistry

Fragrance Applications

(3Z)-3-Undecenal is expected to be a valuable top note in various fragrance compositions, providing a fresh, green, and citrus lift.

-

Floral Bouquets: To add a natural, dewy green nuance to rose, jasmine, and lily-of-the-valley accords.

-

Citrus Scents: To enhance and provide a more complex, zesty character to orange and mandarin fragrances.[2]

-

Aldehydic Perfumes: As a modifier to the classic aldehydic bouquet, lending a softer, more modern green-citrus facet.[3][4]

-

Functional Fragrances: Due to the good fabric substantivity of similar aldehydes, it could be effective in laundry detergents and fabric softeners.[8]

Flavor Applications

In flavor chemistry, (3Z)-3-Undecenal could be used in trace amounts to impart specific notes:

-

Citrus Flavors: To provide a fresh, authentic peel-like note in orange and grapefruit flavors.

-

Fruit Flavors: To add a green, unripe nuance to melon and cucumber flavors.

-

Savory Applications: The chemistry of unsaturated aldehydes is relevant to the flavor of some foods, like the oyster-like taste of oysterplant which contains (3Z)-nonenal.

Experimental Protocols

Sensory Evaluation Protocol

This protocol outlines the determination of the odor detection threshold of (3Z)-3-Undecenal in an aqueous solution using the ascending force-choice method.

-

Preparation of Stock Solution: Prepare a stock solution of (3Z)-3-Undecenal at 1000 ppm in ethanol.

-

Preparation of Aqueous Solutions: Create a series of dilutions in deionized water, starting from a concentration below the expected threshold (e.g., 0.1 µg/L) and increasing in logarithmic steps.

-

Triangle Test: Present panelists with three samples, two of which are deionized water (blanks) and one containing the diluted odorant.

-

Panelist Task: Panelists are asked to identify the sample that is different.

-

Threshold Determination: The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant-containing sample in at least two out of three triangle tests. The group threshold is the geometric mean of the individual thresholds.

Formulation Protocol for a Floral Fragrance

This protocol provides a starting point for incorporating (3Z)-3-Undecenal into a simple rose fragrance base.

-

Prepare a 1% Dilution: Dilute (3Z)-3-Undecenal to 1% in a suitable solvent like dipropylene glycol (DPG) or ethanol.

-

Create a Rose Base:

-

Phenylethyl Alcohol: 30%

-

Citronellol: 25%

-

Geraniol: 20%

-

Linalool: 10%

-

Rose Oxide: 5%

-

Benzyl Acetate: 5%

-

Hedione® (Methyl Dihydrojasmonate): 5%

-

-

Incorporation of (3Z)-3-Undecenal: Start by adding the 1% dilution of (3Z)-3-Undecenal to the rose base at 0.1% of the total fragrance concentrate.

-

Evaluation: Evaluate the effect on a smelling strip and in a simple application base (e.g., unscented lotion or soap).

-

Optimization: Gradually increase the concentration of the (3Z)-3-Undecenal dilution to achieve the desired fresh, green lift without overpowering the floral character.

Olfactory Signaling Pathway

The perception of aldehydes is complex and involves specific olfactory receptors. For some individuals, certain unsaturated aldehydes are perceived as "soapy." This has been linked to genetic variations in the olfactory receptor gene OR6A2.[10][11] This receptor is highly sensitive to the aldehyde compounds found in cilantro, which contribute to its characteristic aroma.[10][11]

Caption: General olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation and application of a new fragrance ingredient like (3Z)-3-Undecenal.

Caption: A stepwise process for evaluating a new fragrance ingredient.

Conclusion